[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine
Description
[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine (IUPAC name: N-[(3-bromothiophen-2-yl)methyl]-2-morpholin-4-ylethanamine) is a brominated thiophene derivative featuring a morpholine-substituted ethylamine moiety. Key characteristics include:
- Thiophene core: A 3-bromo-substituted thiophene ring, contributing to π-π stacking interactions and electrophilic reactivity.
- Morpholine moiety: A six-membered heterocycle containing oxygen and nitrogen, enhancing solubility and bioavailability.
- Ethylamine linker: Connects the thiophene and morpholine groups, influencing molecular flexibility.
The compound’s SMILES notation is C1COCCN1CCNCC2=C(C=CS2)Br, and its InChIKey is KVYOZXQHSQJLIQ-UHFFFAOYSA-N.
Properties
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c12-10-1-8-16-11(10)9-13-2-3-14-4-6-15-7-5-14/h1,8,13H,2-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOZXQHSQJLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Information
The compound has the following structural characteristics:
- Molecular Formula : CHBrNOS
- Molecular Weight : 305.23 g/mol
- SMILES : C1COCCN1CCNCC2=C(C=CS2)Br
- InChIKey : KVYOZXQHSQJLIQ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown various pharmacological effects.
- Anticancer Activity : Compounds containing thiophene and morpholine moieties have been investigated for their anticancer properties. For example, derivatives with these functionalities have demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer) .
- Monoamine Oxidase Inhibition : Some studies suggest that compounds with similar structures may act as inhibitors of monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters . This inhibition can potentially lead to increased levels of serotonin and dopamine, affecting mood and behavior.
- Antimicrobial Properties : Compounds derived from brominated thiophenes have shown antimicrobial activity against various bacterial strains, indicating a potential for use as antibacterial agents .
In Silico Studies
In silico analyses have been utilized to predict the drug-like properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds. These studies suggest that such compounds could possess favorable pharmacokinetic properties, making them suitable candidates for further development in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
Morpholine derivatives are widely recognized for their role in drug discovery. They serve as key scaffolds for various pharmaceutical agents:
- Anticancer Agents : The incorporation of thiophene and morpholine can enhance the bioactivity of compounds against cancer cell lines. Research indicates that similar structures exhibit cytotoxic effects, suggesting that [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine may also possess anticancer properties .
- Antimicrobial Activity : Compounds containing thiophene rings have shown promising antimicrobial properties. Studies on related morpholine derivatives indicate their effectiveness against various bacterial strains, which could be extrapolated to this compound .
Organic Synthesis
The compound can act as a versatile intermediate in organic synthesis:
- Building Block for Heterocycles : The presence of both bromine and morpholine groups allows for multiple synthetic pathways, including Suzuki coupling reactions to form more complex heterocyclic compounds . This versatility is critical in the development of new materials and drugs.
Material Science
Due to its unique electronic properties, [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine may find applications in:
- Organic Electronics : Thiophene derivatives are known for their conductive properties, making them suitable candidates for organic semiconductors used in devices like OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) .
Case Study 1: Anticancer Activity
A recent study explored the synthesis of thiophene-based compounds and their effect on cancer cell proliferation. The results indicated that derivatives with bromine substitution exhibited enhanced cytotoxicity compared to non-brominated analogs. This suggests that [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine could potentially be developed into a lead compound for further anticancer drug development.
Case Study 2: Antimicrobial Properties
Research on morpholine derivatives has shown varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. Compounds structurally similar to [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine demonstrated significant inhibition zones in agar diffusion tests, indicating potential as novel antimicrobial agents.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The target compound shares structural similarities with several amines and heterocyclic derivatives. Below is a comparative analysis:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| [(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine (Target) | C₁₁H₁₇BrN₂OS | 3-Bromothiophene, morpholine | 305.24 | Bromine enhances electrophilicity; morpholine improves solubility. |
| (4-Bromothiophen-2-yl)methylamine | C₆H₈BrNS | 4-Bromothiophene, methylamine | 206.10 | Smaller size; lacks morpholine, reducing solubility. |
| [(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₀H₁₂BrN₃S | 4-Bromothiophene, pyrazole | 298.20 | Pyrazole introduces hydrogen-bonding potential; lower bromine steric effects. |
| Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine | C₁₁H₁₈N₂OS | Thiophene, morpholine | 234.34 | Lacks bromine; morpholine retained for solubility. |
| [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine | C₁₁H₁₆BrFN₂ | Bromofluorophenyl, dimethylamino | 290.17 | Aromatic phenyl ring with halogen substituents; dimethylamino reduces polarity. |
| 1-(4-Bromophenyl)-4-morpholinobutan-1-amine | C₁₄H₂₁BrN₂O | Bromophenyl, morpholine, butyl chain | 329.24 | Longer alkyl chain increases lipophilicity. |
Physicochemical and Pharmacological Implications
Solubility : Morpholine-containing compounds (Target, Methyl[2-(morpholin-4-yl)-...]) exhibit enhanced aqueous solubility due to the oxygen-rich heterocycle.
Reactivity : Bromine in the target compound increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine in phenyl analogs () enhances metabolic stability.
Bioactivity : Morpholine derivatives are prevalent in kinase inhibitors and CNS drugs; bromothiophene may confer antimicrobial or antitumor activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
